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molecular formula C18H26N2O4 B1679172 Proglumide CAS No. 6620-60-6

Proglumide

Cat. No. B1679172
M. Wt: 334.4 g/mol
InChI Key: DGMKFQYCZXERLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680145B1

Procedure details

In another embodiment, a composition for IV injection can be made as follows: add 4263 g of the sodium salt of proglumide to 15 L of water and 93 g of ethanolamine and stir until a clear solution is obtained. After buffering with citric acid, the solution is diluted to a volume of 30 L, then filtered under pressure in an inert gas into 40,000 glass vials which are sterilized under heat, yielding 40,000 vials each containing 106.6 mg sodium proglumide, equivalent to 100 mg proglumide.
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4263 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
15 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na:1].[CH3:2][CH2:3][CH2:4][N:5]([C:9]([CH:11]([NH:17][C:18]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:19])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:10])[CH2:6][CH2:7][CH3:8].C(CN)O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[Na:1].[CH3:2][CH2:3][CH2:4][N:5]([C:9]([CH:11]([NH:17][C:18]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:19])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:10])[CH2:6][CH2:7][CH3:8] |f:5.6,^1:0,43|

Inputs

Step One
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4263 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C=1C=CC=CC1
Name
Quantity
93 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
15 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stir until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
the solution is diluted to a volume of 30 L
FILTRATION
Type
FILTRATION
Details
filtered under pressure in an inert gas into 40,000 glass vials which
TEMPERATURE
Type
TEMPERATURE
Details
under heat

Outcomes

Product
Name
Type
product
Smiles
[Na].CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C=1C=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 106.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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